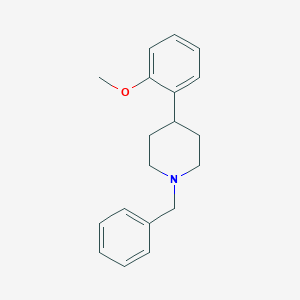

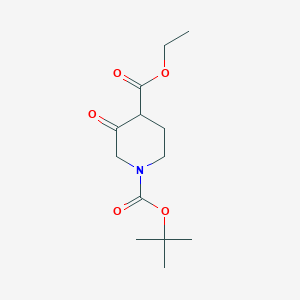

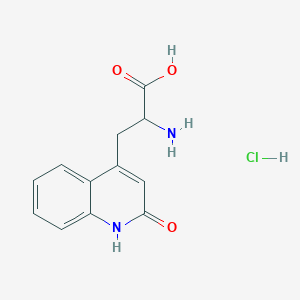

2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride often involves chlorination, bromination, and condensation reactions. For example, Hassanin and Ibrahim (2012) explored the chlorination, bromination, and condensation reactions of a closely related compound, leading to the preparation of novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolinones, highlighting the synthetic versatility of quinoline derivatives (Hany M Hassanin, M. Ibrahim, 2012).

Molecular Structure Analysis

Molecular structure analysis of such compounds typically involves spectral data and elemental analyses to establish the novel structures. The study by Ukrainets et al. (2013) on 3-(3-alkylcarbamoyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-1-yl)propanoic acids and their derivatives provided insights into the molecular structure through spectral data analysis, showcasing the methods for structural elucidation of complex molecules (И. В. Украинец et al., 2013).

Chemical Reactions and Properties

The reactivity of quinoline derivatives is an area of significant interest. Research by Aghazadeh et al. (2007) into the synthesis and evaluation of antifungal properties of quinoline carbonitriles and their analogues demonstrates the chemical versatility and potential biological relevance of these compounds. This highlights the diverse chemical reactions these molecules can undergo and their significant properties (A. R. Gholap et al., 2007).

Physical Properties Analysis

Physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the applications and handling of these compounds. The work of Vogt et al. (2013) on polymorphism in pharmaceutical compounds exemplifies the importance of physical characterization in developing pharmaceutical applications, though not directly related to 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride, it underscores the significance of physical properties analysis (F. Vogt et al., 2013).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity with other chemicals, and stability under various conditions, form the basis for application development and safety protocols. The study on the transformation of quinoline derivatives under specific conditions by Ukrainets et al. (2014) provides valuable insights into the chemical behavior of these compounds, contributing to a broader understanding of their reactivity and potential for chemical modification (I. Ukrainets et al., 2014).

Applications De Recherche Scientifique

1. Antibiotic Potential

Compounds like 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride are of interest due to their molecular similarity to fluoroquinolone antibiotics. These compounds are being explored as potential scaffolds for creating new antimicrobial drugs, especially in light of increasing microbial resistance to existing antimicrobials. Analytical methods for quality control of such active pharmaceutical ingredients (APIs) have been analyzed and tested, highlighting the need for thorough control methods including 13C NMR-spectroscopy (Zubkov et al., 2016).

2. Synthesis and Applications in Antimicrobial Research

Studies have synthesized various derivatives of 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolin-2(1H)-ones from compounds related to 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride. These novel compounds were also screened for their in vitro antimicrobial activity, indicating their potential use in antimicrobial research (Hassanin & Ibrahim, 2012).

3. Potential in Anticancer Drug Synthesis

The compound is a key intermediate in the synthesis of some anti-cancer drugs that inhibit thymidylate synthase, a key enzyme in DNA synthesis. This makes it a crucial component in the development of new cancer therapies (Cao Sheng-li, 2004).

4. Application in Eco-Friendly Synthesis Methods

The compound has been used as a substrate in the synthesis of environmentally friendly nanocatalysts for the production of bis(1,2-dihydro-4-hydroxy-2-oxoquinolin-3-yl)methanes. This showcases its potential in greener chemical processes (Aghazadeh & Nikpassand, 2019).

Propriétés

IUPAC Name |

2-amino-3-(2-oxo-1H-quinolin-4-yl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3.ClH/c13-9(12(16)17)5-7-6-11(15)14-10-4-2-1-3-8(7)10;/h1-4,6,9H,5,13H2,(H,14,15)(H,16,17);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTXVJCCTVAVNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B57494.png)

![1-(2-Fluoro-benzyl)-1H-pyrazolo[3,4-B]pyridine-3-carboxamidine hydrochloride](/img/structure/B57497.png)

![4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde](/img/structure/B57501.png)